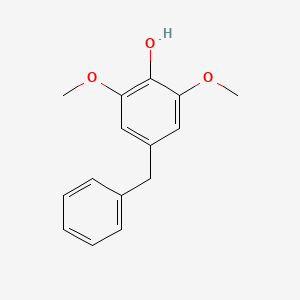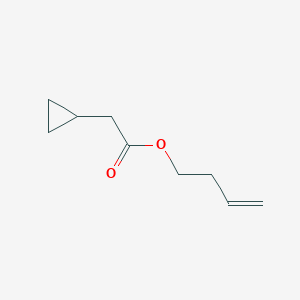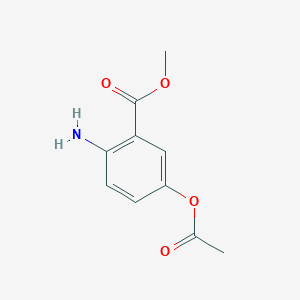
Methyl 5-(acetyloxy)-2-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(acetyloxy)-2-aminobenzoate: is an organic compound that belongs to the class of aminobenzoates It is characterized by the presence of an acetyloxy group and an amino group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(acetyloxy)-2-aminobenzoate typically involves the esterification of 5-(acetyloxy)-2-aminobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
5-(acetyloxy)-2-aminobenzoic acid+methanolacid catalystMethyl 5-(acetyloxy)-2-aminobenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(acetyloxy)-2-aminobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-(acetyloxy)-2-aminobenzoic acid and methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitro or nitroso derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products:
Hydrolysis: 5-(acetyloxy)-2-aminobenzoic acid and methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Nitro or nitroso derivatives of the original compound.
Scientific Research Applications
Methyl 5-(acetyloxy)-2-aminobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(acetyloxy)-2-aminobenzoate involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Methyl 2-aminobenzoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Methyl 5-hydroxy-2-aminobenzoate: Contains a hydroxy group instead of an acetyloxy group, leading to different reactivity and applications.
Methyl 5-nitro-2-aminobenzoate:
Uniqueness: Methyl 5-(acetyloxy)-2-aminobenzoate is unique due to the presence of both acetyloxy and amino groups on the benzoate structure. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
CAS No. |
61340-34-9 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 5-acetyloxy-2-aminobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-6(12)15-7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,11H2,1-2H3 |
InChI Key |
KNKXNALSBGNTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


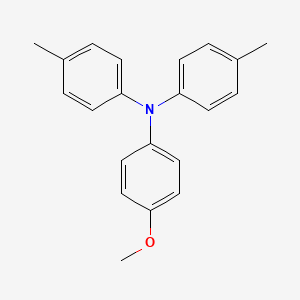
![8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile](/img/structure/B14566348.png)
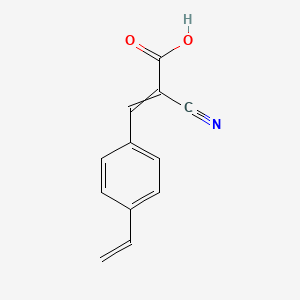
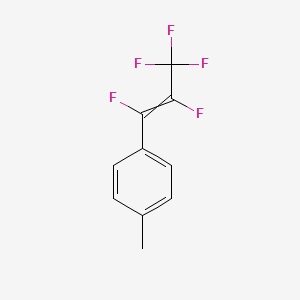
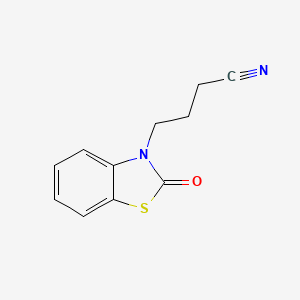
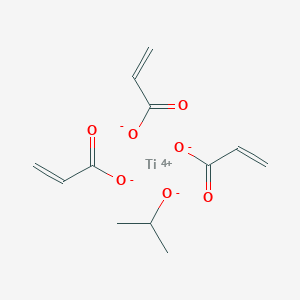

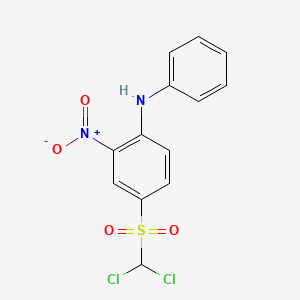
![2-Chloro-N-[cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14566389.png)
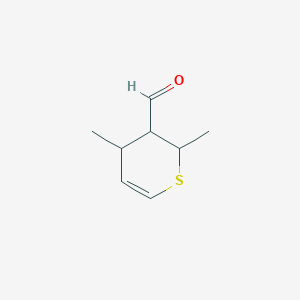
![2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14566396.png)
